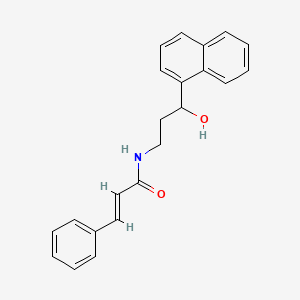

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c24-21(20-12-6-10-18-9-4-5-11-19(18)20)15-16-23-22(25)14-13-17-7-2-1-3-8-17/h1-14,21,24H,15-16H2,(H,23,25)/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVZDRYTNPRUJW-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the cinnamamide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

Reduction: Formation of an alcohol from the carbonyl group.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and antioxidant activities.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit specific enzymes involved in cellular processes.

Receptor Binding: Potential to bind to specific receptors on cell surfaces, modulating cellular responses.

Redox Activity: May participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Backbone Diversity : The target compound’s cinnamamide backbone differs from the oxazolidine (Compound 32) and piperidine (SARS-CoV-2 inhibitor) scaffolds of analogs, impacting conformational flexibility and target binding .

- Substituent Impact : The hydroxypropyl group in the target compound may improve solubility compared to the unsubstituted propyl chains in analogs. However, Compound 32’s carbamimidoylphenyl group enhances KLK6 affinity and selectivity over trypsin, highlighting the importance of polar substituents .

- Naphthalene Positioning : All compounds share a naphthalen-1-yl group, but its attachment to a hydroxypropyl (target) vs. ethyl (SARS-CoV-2 inhibitor) or propyl (Compound 32) chain alters steric and electronic profiles .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The hydroxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like the SARS-CoV-2 inhibitors. Compound 32’s high solubility is attributed to its carbamimidoylphenyl substituent .

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of naphthalen-1-yl ketone with glycerol under acid catalysis to form the hydroxypropyl intermediate.

- Step 2 : Amidation with cinnamoyl chloride in anhydrous DMF, using triethylamine as a base to neutralize HCl by-products .

- Optimization : Reaction yields (~60–70%) can be enhanced by using continuous flow reactors for better temperature control and reduced side reactions. HPLC monitoring (C18 column, acetonitrile/water gradient) ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

- Methodological Answer :

- HPLC : Employ a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and stability under varying pH (e.g., phosphate buffer at pH 7.4) .

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 identifies functional groups (e.g., hydroxypropyl proton at δ 4.2 ppm, naphthalene aromatic protons at δ 7.5–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 372.16) .

Q. How can in vitro assays evaluate the compound’s bioactivity (e.g., anti-inflammatory or antimicrobial effects)?

- Methodological Answer :

- Cell-Based Assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression (ELISA) for anti-inflammatory activity. IC50 values are calculated using dose-response curves .

- Microbial Testing : Broth microdilution assays against S. aureus (ATCC 25923) determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can structural contradictions in bioactivity data (e.g., variable IC50 values across studies) be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs to resolve 3D structure and identify stereochemical influences on binding (e.g., hydroxypropyl group orientation) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like cyclooxygenase-2 (COX-2). Compare binding energies of enantiomers .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing naphthalene with thiophene) to isolate critical pharmacophores .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Acetylate the hydroxyl group to enhance plasma stability. Hydrolysis rates are quantified via LC-MS in simulated gastric fluid .

- Microsomal Assays : Incubate with rat liver microsomes (30 min, 37°C) to measure half-life. CYP450 inhibitors (e.g., ketoconazole) identify major metabolic pathways .

Q. How does the compound interact with protein targets at the molecular level?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.